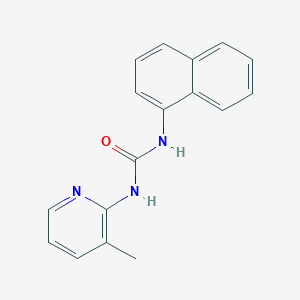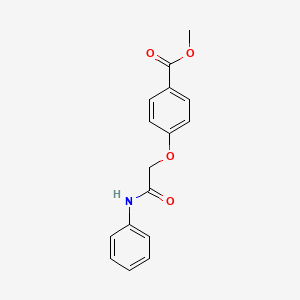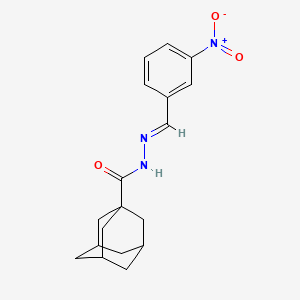
N-(3-methyl-2-pyridinyl)-N'-1-naphthylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methyl-2-pyridinyl)-N'-1-naphthylurea, also known as MPN, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPN belongs to the class of urea derivatives and has been shown to possess a broad range of biological activities.
Wirkmechanismus
The exact mechanism of action of N-(3-methyl-2-pyridinyl)-N'-1-naphthylurea is not fully understood. However, it has been suggested that N-(3-methyl-2-pyridinyl)-N'-1-naphthylurea may exert its biological effects by inhibiting the activity of certain enzymes, such as tyrosine kinases. N-(3-methyl-2-pyridinyl)-N'-1-naphthylurea has also been shown to inhibit the activation of certain signaling pathways, such as the MAPK/ERK pathway.
Biochemical and Physiological Effects:
N-(3-methyl-2-pyridinyl)-N'-1-naphthylurea has been shown to possess a broad range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines and to induce apoptosis in these cells. N-(3-methyl-2-pyridinyl)-N'-1-naphthylurea has also been shown to possess anti-inflammatory properties and to inhibit the production of pro-inflammatory cytokines. Additionally, N-(3-methyl-2-pyridinyl)-N'-1-naphthylurea has been shown to possess antifungal properties and to inhibit the growth of certain fungal species.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-methyl-2-pyridinyl)-N'-1-naphthylurea has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. N-(3-methyl-2-pyridinyl)-N'-1-naphthylurea has also been extensively studied, and its biological activities are well-characterized. However, one limitation of N-(3-methyl-2-pyridinyl)-N'-1-naphthylurea is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(3-methyl-2-pyridinyl)-N'-1-naphthylurea. One area of research is the development of novel N-(3-methyl-2-pyridinyl)-N'-1-naphthylurea derivatives with improved biological activities. Another area of research is the identification of the exact molecular targets of N-(3-methyl-2-pyridinyl)-N'-1-naphthylurea and the elucidation of its mechanism of action. Additionally, the potential therapeutic applications of N-(3-methyl-2-pyridinyl)-N'-1-naphthylurea in the treatment of various diseases, such as cancer and inflammatory disorders, should be further explored.
Synthesemethoden
The synthesis of N-(3-methyl-2-pyridinyl)-N'-1-naphthylurea involves the reaction of 2-chloronicotinic acid with 1-naphthylamine in the presence of a base. The resulting product is then treated with methyl iodide to obtain N-(3-methyl-2-pyridinyl)-N'-1-naphthylurea. The yield of this reaction is typically around 50%.
Wissenschaftliche Forschungsanwendungen
N-(3-methyl-2-pyridinyl)-N'-1-naphthylurea has been studied extensively for its potential therapeutic applications. It has been shown to possess a broad range of biological activities, including anti-inflammatory, antitumor, and antifungal properties. N-(3-methyl-2-pyridinyl)-N'-1-naphthylurea has also been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells.
Eigenschaften
IUPAC Name |
1-(3-methylpyridin-2-yl)-3-naphthalen-1-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-12-6-5-11-18-16(12)20-17(21)19-15-10-4-8-13-7-2-3-9-14(13)15/h2-11H,1H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LENQREFITAECTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methyl-pyridin-2-yl)-3-naphthalen-1-yl-urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-2-pyridinyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5718937.png)
![N-[3-(methylthio)phenyl]-2-thiophenecarboxamide](/img/structure/B5718938.png)

![4-bromo-N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}benzenecarboximidamide](/img/structure/B5718943.png)

![4-{[(2-aminophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5718973.png)
![2-[4-(4-methoxyphenyl)-1-oxo-2(1H)-phthalazinyl]-N,N-dimethylacetamide](/img/structure/B5718987.png)
![1-allyl-N-[4-(dimethylamino)benzyl]-1H-benzimidazol-2-amine](/img/structure/B5718991.png)
![N-[3-(4-chlorophenoxy)-5-nitrophenyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5718996.png)
![3-({[(3,4-dimethylbenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5719010.png)

![6-[(dimethylamino)methyl]-3-(2-fluorophenoxy)-7-hydroxy-2,8-dimethyl-4H-chromen-4-one](/img/structure/B5719026.png)
![2-[(4-methoxybenzyl)thio]-N-phenylacetamide](/img/structure/B5719033.png)
![1-{[4-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}azepane](/img/structure/B5719036.png)